MAO-B Inhibitory Potency: IC50 = 115 nM in Human Enzyme Fluorescence Assay
3-(Cyclopentyloxy)pyrazin-2-amine inhibits human MAO-B with an IC50 of 115 nM [1]. In contrast, a structurally distinct LSD1 inhibitor analog (BDBM256457) bearing a cyclopropylamine scaffold shows negligible MAO-B affinity with a Ki exceeding 100,000 nM [2]. The >870-fold difference in MAO-B inhibitory activity between these two pyrazine-derived scaffolds highlights the functional impact of the cyclopentyloxy substitution pattern.
| Evidence Dimension | Human MAO-B enzyme inhibition (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 115 nM |
| Comparator Or Baseline | BDBM256457 (US9487512, Example 1; LSD1 inhibitor analog): Ki > 100,000 nM |
| Quantified Difference | >870-fold lower MAO-B affinity for comparator |
| Conditions | Target compound: human MAO-B, kynuramine substrate, 20 min incubation, fluorescence spectrophotometry. Comparator: human recombinant MAO-B, pH 7.5, 37°C. |
Why This Matters
Procurement of this compound enables dual-target MAO-B/LSD1 inhibition, whereas the comparator provides LSD1 selectivity; selection depends on the desired polypharmacology profile.
- [1] BindingDB. BDBM50597772 (CHEMBL5170103). MAO-B IC50 = 115 nM. Curated by ChEMBL. View Source
- [2] BindingDB. BDBM256457 (US9487512, Example 1). LSD1 Ki = 50 nM; MAO-B Ki > 100,000 nM. View Source
